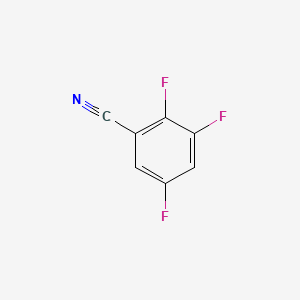

2,3,5-Trifluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPKVFQMDMBXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380325 | |

| Record name | 2,3,5-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241154-09-6 | |

| Record name | 2,3,5-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trifluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trifluorobenzonitrile: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is imperative to approach the characterization of any chemical entity with a blend of rigorous scientific data and practical, field-proven insights. This guide is dedicated to 2,3,5-trifluorobenzonitrile, a fluorinated aromatic building block of increasing interest in medicinal chemistry and materials science. It is important to note that while this compound is commercially available, dedicated peer-reviewed literature on its specific chemical properties is sparse. Consequently, this guide will present the available data for this compound and, where necessary, draw upon established principles and data from closely related isomers to provide a comprehensive and practical overview for the research scientist.

Molecular and Physicochemical Profile

This compound, with the CAS number 241154-09-6, is a trifluorinated derivative of benzonitrile. The strategic placement of fluorine atoms on the aromatic ring, coupled with the electron-withdrawing nature of the nitrile group, imparts a unique set of properties that make it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂F₃N | |

| Molecular Weight | 157.09 g/mol | [1] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Boiling Point | 170.7 °C (Predicted) | [1] |

| Density | 1.36 g/cm³ | [1] |

| Refractive Index | 1.470 | [1] |

The introduction of fluorine atoms into organic molecules can significantly influence their lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds like this compound highly sought after in drug discovery programs.[2]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be complex due to proton-fluorine coupling. The two aromatic protons will appear as multiplets, with their chemical shifts influenced by the deshielding effect of the fluorine atoms and the nitrile group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms. The chemical shifts of the fluorinated carbons will be significantly affected by the carbon-fluorine coupling, resulting in characteristic splitting patterns. The nitrile carbon is expected to appear in the typical downfield region for nitriles.

IR Spectroscopy (Predicted)

The infrared spectrum will be characterized by several key absorption bands:

-

C≡N stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹.

-

C-F stretch: Strong absorption bands are anticipated in the 1100-1400 cm⁻¹ region.

-

Aromatic C=C stretch: Multiple bands of varying intensity will be present in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H stretch: Peaks are expected above 3000 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) at m/z = 157 would be expected. Fragmentation may involve the loss of HCN (m/z = 130) or fluorine atoms.

Synthesis of Trifluorobenzonitriles: A General Protocol

Illustrative Synthesis of 2,4,5-Trifluorobenzonitrile

The synthesis of 2,4,5-trifluorobenzonitrile can be achieved by the fluorination of 2,4-dichloro-5-fluorobenzonitrile using an alkali metal fluoride in a high-boiling polar aprotic solvent, often in the presence of a phase-transfer catalyst.[4]

Reaction:

Experimental Protocol (Adapted from Patent Literature for 2,4,5-Trifluorobenzonitrile): [4]

-

A mixture of potassium fluoride and cesium fluoride (e.g., 9:1 ratio) and a phase-transfer catalyst (e.g., n-butyltriphenylphosphonium bromide) are suspended in a high-boiling polar aprotic solvent (e.g., sulfolane).

-

The mixture is heated to remove any residual water by azeotropic distillation.

-

2,4-dichloro-5-fluorobenzonitrile is added to the mixture.

-

The reaction mixture is heated to a high temperature (e.g., 200 °C) for several hours.

-

The reaction progress is monitored by gas chromatography (GC).

-

Upon completion, the inorganic salts are removed by filtration.

-

The filtrate is subjected to fractional distillation under reduced pressure to afford the pure 2,4,5-trifluorobenzonitrile.

This protocol highlights the key considerations for such a synthesis: the need for anhydrous conditions, high reaction temperatures, and the use of a phase-transfer catalyst to facilitate the fluorination reaction.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the interplay between the electron-withdrawing nitrile group and the three fluorine atoms on the aromatic ring. This electronic arrangement makes the molecule susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atoms on the benzene ring are activated towards displacement by nucleophiles. The regioselectivity of the substitution will depend on the position of the fluorine atoms relative to the strongly electron-withdrawing nitrile group and the nature of the attacking nucleophile.

General SₙAr Mechanism:

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,5-Trifluorobenzonitrile

This guide provides a comprehensive technical overview of 2,3,5-trifluorobenzonitrile, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, with a focus on the underlying principles of established methods, its detailed characterization through modern spectroscopic techniques, and its applications as a valuable intermediate in the creation of complex molecules.

Introduction: The Significance of Fluorinated Benzonitriles in Modern Chemistry

Fluorinated benzonitriles are a class of compounds that have garnered significant attention in contemporary organic synthesis. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] Fluorine's high electronegativity and relatively small size can alter a molecule's electronics, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This makes fluorinated compounds particularly attractive in the design of novel pharmaceuticals and agrochemicals.[4][5]

The nitrile group, a versatile functional handle, can be readily converted into a variety of other functionalities such as amines, carboxylic acids, and tetrazoles, further expanding the synthetic utility of these molecules.[1] this compound, with its specific substitution pattern, offers a unique combination of electronic and steric properties, making it a valuable precursor for the synthesis of complex, biologically active molecules.[1]

Synthesis of this compound: A Focus on the Sandmeyer Reaction

The synthesis of aryl nitriles from aryl amines via the Sandmeyer reaction is a cornerstone of aromatic chemistry.[4][6] This classical yet powerful transformation provides a reliable method for the introduction of a cyano group onto an aromatic ring. The overall process involves the diazotization of a primary aromatic amine followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.

Sources

- 1. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. chemimpex.com [chemimpex.com]

- 5. sparrow-chemical.com [sparrow-chemical.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3,5-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2,3,5-trifluorobenzonitrile (CAS No. 241154-09-6), a key fluorinated building block in medicinal chemistry and materials science. Understanding its distinct spectroscopic signature is paramount for synthesis confirmation, purity assessment, and mechanistic studies. This document, authored from the perspective of a Senior Application Scientist, offers not just the data, but also the underlying principles and practical considerations for its interpretation.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a complex and informative set of spectroscopic data. The interplay of the electron-withdrawing nitrile group and the highly electronegative fluorine atoms at the C2, C3, and C5 positions dictates the electronic environment of each atom, which is directly probed by various spectroscopic techniques.

An In-depth Technical Guide to the Physical Properties of 2,3,5-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluorobenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] The strategic placement of three fluorine atoms on the benzonitrile scaffold imparts unique electronic properties, influencing its reactivity, metabolic stability, and potential for intermolecular interactions. This makes it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] An understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physical characteristics of this compound and outlines standardized protocols for their experimental determination.

Chemical Identity and Molecular Structure

-

IUPAC Name: this compound

-

InChI: 1S/C7H2F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H

-

SMILES: N#Cc1cc(F)cc(F)c1F[2]

The molecule consists of a benzene ring substituted with a nitrile group (-C≡N) and three fluorine atoms at positions 2, 3, and 5. The strong electron-withdrawing nature of the fluorine atoms and the nitrile group significantly influences the electron density distribution of the aromatic ring.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound based on available data. It is important to note that while some properties are well-documented, others, such as the melting point, have not been widely reported in the literature.

| Property | Value | Source(s) |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Boiling Point | 170.7 ± 35.0 °C (Predicted) | [3] |

| Melting Point | Not available | |

| Density | 1.36 g/cm³ | [1][3] |

| Refractive Index (n20/D) | 1.470 | [1][3] |

| Solubility | Insoluble in water; likely soluble in common organic solvents. | [7] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is crucial for confirming the identity and purity of a compound. The following sections detail standardized, self-validating protocols for measuring the key physical parameters of this compound.

Boiling Point Determination (Micro Method)

The boiling point is a fundamental property for characterizing liquid compounds. The micro-scale determination is a common and efficient laboratory practice.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this micro method, this is observed as the point where a rapid and continuous stream of bubbles emerges from a capillary tube inverted in the liquid.

Experimental Protocol:

-

Sample Preparation: Place a few drops of this compound into a small fusion tube.

-

Capillary Insertion: Insert a sealed-end capillary tube (sealed end up) into the fusion tube containing the liquid.

-

Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block heater).

-

Heating Rate: Heat the apparatus slowly and steadily.

-

Observation: Observe the capillary tube. As the temperature rises, air will escape from the capillary. At the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary.

-

Recording: Record the temperature at which this rapid bubbling begins. This is the boiling point.

-

Validation: Allow the apparatus to cool. The temperature at which the liquid re-enters the capillary tube should be close to the recorded boiling point. Consistent readings validate the measurement.

Solubility Assessment

Understanding the solubility of a compound is critical for reaction setup, purification, and formulation. A systematic approach is employed to classify solubility.

Principle: The solubility of a compound is determined by its polarity and the polarity of the solvent, often summarized by the principle "like dissolves like". The presence of polar functional groups and the overall molecular size and shape dictate solubility.

Experimental Protocol:

-

Initial Screening:

-

Add approximately 2-3 mg of this compound to a small test tube.

-

Add 0.1 mL of the solvent to be tested (e.g., water, diethyl ether, ethanol, dichloromethane, toluene).

-

Agitate the mixture and observe for dissolution.

-

-

Classification:

-

Soluble: The compound dissolves completely.

-

Partially Soluble: A portion of the compound dissolves.

-

Insoluble: The compound does not visibly dissolve.

-

-

Systematic Testing: A hierarchical approach can be used to probe the compound's acidic or basic properties.

-

Test solubility in water.

-

If insoluble in water, test in 5% aqueous HCl. Solubility indicates a basic functional group.

-

If insoluble in water, test in 5% aqueous NaHCO₃. Solubility indicates a strongly acidic functional group.

-

If insoluble in 5% NaHCO₃, test in 5% aqueous NaOH. Solubility indicates a weakly acidic functional group.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing signals for the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the neighboring fluorine atoms.

-

Expected Chemical Shifts: The aromatic protons are expected to resonate in the region of δ 7.0-8.0 ppm. The electron-withdrawing effects of the fluorine and nitrile groups will likely shift these protons downfield.

-

Expected Coupling: The protons will exhibit coupling to adjacent fluorine atoms (H-F coupling), resulting in complex splitting patterns (e.g., doublet of doublets, or more complex multiplets).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Expected Chemical Shifts: Seven distinct carbon signals are expected. The carbon of the nitrile group will appear in the range of δ 110-125 ppm. The aromatic carbons will resonate between δ 100-170 ppm, with the carbons directly attached to fluorine showing large C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption is expected in the range of 2240-2260 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium bands are anticipated above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorptions due to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (157.10 g/mol ).[2][3][4]

-

Fragmentation: Fragmentation may involve the loss of HCN (m/z 27), fluorine atoms (m/z 19), or other characteristic fragments of the trifluorophenyl ring.

Safety and Handling

This compound is classified as a hazardous substance.[3] All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

-

Hazards: Toxic if swallowed. Causes skin and eye irritation.[3]

-

Precautionary Measures: Avoid contact with skin and eyes. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[3]

-

Storage: Store at room temperature in a tightly sealed container.[2][3]

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a valuable building block with distinct physical properties stemming from its unique substitution pattern. This guide provides a summary of its known characteristics and outlines robust experimental protocols for their determination. A thorough understanding and accurate measurement of these properties are essential for the successful application of this compound in research and development.

References

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Alachem. This compound. [Link]

-

PubChem. 2,3,6-Trifluorobenzonitrile. [Link]

-

SpectraBase. 2,3,4,5-Tetrafluorobenzonitrile - Optional[1H NMR] - Spectrum. [Link]

-

Amerigo Scientific. 2,4,5-Trifluorobenzonitrile (99%). [Link]

-

PubChem. 2,3,5,6-Tetrafluorobenzonitrile. [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

-

SpectraBase. 3,5-Difluorobenzonitrile - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 2,4,5-Trifluorobenzonitrile. [Link]

-

PubMed. FT-IR, FT-Raman spectra and other molecular properties of 3,5-dichlorobenzonitrile: a DFT study. [Link]

-

PubMed. 3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra. [Link]

-

PubChem. 3,5-Dichloro-2,4,6-trifluoro-benzonitrile. [Link]

-

ResearchGate. Figure 3. FT-IR spectra in the (a) 2300–3900 cm −1 ; (b) 2050–2150 cm.... [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 241154-09-6 | this compound [fluoromart.com]

- 4. scbt.com [scbt.com]

- 5. CAS 241154-09-6 | 3637-3-12 | MDL MFCD00083539 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. This compound | 241154-09-6 | TCI Deutschland GmbH [tcichemicals.com]

- 7. 2,3,6-Trifluorobenzonitrile CAS#: 136514-17-5 [m.chemicalbook.com]

An In-Depth Technical Guide to 2,3,5-Trifluorobenzonitrile: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Aromatics

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—offer a powerful tool for fine-tuning the bioactivity and pharmacokinetic profiles of novel compounds.[1] Among the myriad of fluorinated building blocks, 2,3,5-trifluorobenzonitrile, bearing the CAS number 241154-09-6, emerges as a versatile and highly valuable intermediate. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and applications, empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its effective utilization in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 241154-09-6 | [2] |

| Molecular Formula | C₇H₂F₃N | [2] |

| Molecular Weight | 157.09 g/mol | [2] |

| Appearance | Light orange to yellow to green clear liquid | [2] |

| Boiling Point | 170.7°C at 760 mmHg | [2] |

| Density | 1.36 g/cm³ | [2] |

| Refractive Index | 1.470 | [2] |

Spectroscopic Data

The unique arrangement of fluorine atoms and the nitrile group in this compound gives rise to a distinct spectroscopic fingerprint, which is indispensable for its identification and characterization in reaction monitoring and quality control.

-

¹H NMR Spectrum: The proton NMR spectrum is characterized by signals corresponding to the two aromatic protons. The specific chemical shifts and coupling constants are dictated by the electronic effects and through-space interactions of the neighboring fluorine atoms.

-

¹³C NMR Spectrum: The carbon NMR spectrum provides detailed information about the carbon framework of the molecule, with the chemical shifts of the aromatic carbons being significantly influenced by the attached fluorine atoms.

-

Infrared (IR) Spectrum: The IR spectrum exhibits characteristic absorption bands, most notably a strong band corresponding to the nitrile (C≡N) stretching vibration, typically found in the region of 2220-2240 cm⁻¹. The C-F stretching vibrations will also be prominent in the fingerprint region.

-

Mass Spectrum (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern that can be used to confirm the structure.

Note: While representative data is available from commercial suppliers, it is always recommended for researchers to acquire their own analytical data for critical applications to ensure compound identity and purity.[3]

Synthesis of this compound: A Methodological Overview

The synthesis of polyfluorinated aromatic compounds often requires specialized methodologies. While a universally adopted, detailed experimental protocol for this compound is not extensively documented in readily available literature, established methods for the synthesis of related trifluorobenzonitriles can be adapted. One of the most common and effective approaches involves nucleophilic aromatic substitution (SNAAr) reactions, particularly halogen exchange (Halex) reactions.

Conceptual Synthetic Pathway: Halogen Exchange

A plausible and industrially relevant approach to this compound involves the fluorination of a polychlorinated or polybrominated benzonitrile precursor. This transformation is typically achieved using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane. The efficiency of the Halex reaction is often enhanced by the use of a phase-transfer catalyst.

Caption: Conceptual workflow for the synthesis of this compound via a Halogen Exchange (Halex) reaction.

Causality in Experimental Design:

-

Choice of Fluorinating Agent: Cesium fluoride is generally more reactive than potassium fluoride but is also more expensive. The choice often depends on the reactivity of the substrate and economic considerations.

-

Solvent Selection: High-boiling polar aprotic solvents are crucial as they effectively solvate the metal fluoride, enhancing the nucleophilicity of the fluoride ion, and allow for the high reaction temperatures often required for the substitution of multiple halogen atoms.

-

Phase-Transfer Catalyst: Catalysts such as quaternary ammonium or phosphonium salts are often employed to facilitate the transfer of the fluoride ion from the solid or liquid phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of the electron-withdrawing nitrile group and the three fluorine atoms. This unique electronic landscape makes it a valuable synthon for the introduction of the trifluorophenyl moiety into more complex molecules.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack. The regioselectivity of the substitution is dictated by the activating and directing effects of the nitrile and fluorine substituents. This reactivity is particularly useful in the synthesis of pharmaceutical and agrochemical intermediates.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, further expanding the synthetic utility of this compound. Common transformations include:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid.

-

Reduction: The nitrile can be reduced to a primary amine (benzylamine derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems.

Caption: Key reaction pathways of this compound, highlighting its synthetic versatility.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable building block in several areas of chemical research and development.

Pharmaceutical Synthesis

Fluorinated compounds are prevalent in modern pharmaceuticals.[4] The this compound moiety can be incorporated into drug candidates to enhance their metabolic stability, improve their binding affinity to biological targets, and modulate their lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5]

Agrochemical Development

Similar to pharmaceuticals, the introduction of fluorine atoms can significantly enhance the efficacy of agrochemicals such as herbicides, insecticides, and fungicides.[5][6] this compound can be used as a starting material for the synthesis of novel crop protection agents with improved potency and environmental profiles.

Materials Science

The thermal and chemical stability conferred by the carbon-fluorine bonds makes fluorinated compounds attractive for applications in materials science.[1][7] this compound can be utilized in the synthesis of specialty polymers and coatings with enhanced performance characteristics, such as improved thermal stability and chemical resistance.[1][5]

A Case Study: Precursor to 2,4-dichloro-3,5-difluorobenzoic acid

A notable application of trifluorobenzonitriles is in the synthesis of complex, biologically active molecules. For instance, related trifluorobenzonitriles are used as precursors in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a valuable intermediate for various bioactive compounds.[2] The synthetic sequence typically involves a series of reactions including nitration, selective reduction, diazotization, and chlorination.[2] This highlights the role of this compound as a foundational element in multi-step synthetic campaigns.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

-

Hazards: It is classified as a hazardous substance. It is important to consult the Safety Data Sheet (SDS) for comprehensive information on its toxicological properties and potential hazards.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its unique combination of a trifluorinated aromatic ring and a versatile nitrile functionality provides chemists with a powerful tool for the design and synthesis of novel molecules with tailored properties. From enhancing the efficacy of pharmaceuticals and agrochemicals to contributing to the development of advanced materials, the applications of this compound are both significant and expanding. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists seeking to harness its full potential in their innovative work.

References

- Chouhan, K. K., Chowdhury, D., & Mukherjee, A. (n.d.).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Retrieved from [Link]

- Supporting Information. (n.d.).

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,4,5-Tetrafluorobenzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4,6-Trifluorobenzonitrile: A Key Building Block in Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2,4,5-Trifluorobenzonitrile in Agrochemical Advancements. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzonitrile. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2,4,5-Trifluorobenzonitrile (99%). Retrieved from [Link]

-

Multichem Exports. (n.d.). 3,5-Difluorobenzonitrile International Distributor. Retrieved from [Link]

- Google Patents. (n.d.). CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile.

- Google Patents. (n.d.). CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile.

- Google Patents. (n.d.). CN105523962A - Fluorobenzonitrile compound preparation method.

-

NIST. (n.d.). Benzonitrile. Retrieved from [Link]

-

NIST. (n.d.). 1,3,5-Trifluorobenzene. Retrieved from [Link]

- ResearchGate. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium.

-

NIST. (n.d.). Benzonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of Trifluorinated Benzonitrile Isomers

Introduction: The Strategic Value of Trifluorinated Benzonitriles in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone strategy for fine-tuning physicochemical and biological properties.[1] Trifluorinated benzonitrile isomers, a class of compounds featuring a benzene ring substituted with three fluorine atoms and a nitrile group, represent a particularly valuable set of building blocks.[2][3] The interplay between the strongly electron-withdrawing fluorine atoms and the versatile nitrile functionality imparts a unique reactivity profile to these molecules, making them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7]

The strategic placement of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][8][9] The nitrile group, on the other hand, serves as a versatile synthetic handle, readily transformable into amines, carboxylic acids, amides, and other functional groups.[8][10] This guide provides an in-depth analysis of the reactivity of various trifluorinated benzonitrile isomers, offering a framework for researchers to understand and predict their chemical behavior in key synthetic transformations.

Electronic Landscape: The Interplay of Inductive and Resonance Effects

The reactivity of a substituted benzene ring is fundamentally governed by the electronic effects of its substituents. In trifluorinated benzonitriles, both the fluorine atoms and the nitrile group are electron-withdrawing, profoundly influencing the electron density of the aromatic system.

Fluorine's Duality: Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[11] However, it can also act as a weak π-donor through a resonance effect (+M) by donating one of its lone pairs to the aromatic ring.[11][12] While the inductive effect generally deactivates the ring towards electrophilic attack, the resonance effect can direct incoming electrophiles to the ortho and para positions.[12][13]

The Nitrile's Influence: The cyano (-CN) group is a potent electron-withdrawing group, operating through both a strong inductive effect (-I) and a significant resonance effect (-M).[14][15] This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[15][16] In the context of nucleophilic aromatic substitution, the nitrile group is a powerful activating group, especially when positioned ortho or para to a leaving group.[17]

The combination of three fluorine atoms and a nitrile group creates a highly electron-deficient aromatic ring, significantly impacting its reactivity in both nucleophilic and electrophilic substitution reactions. The specific substitution pattern of the fluorine atoms on each isomer further nuances these electronic effects, leading to distinct reactivity profiles.

Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway

The electron-deficient nature of trifluorinated benzonitriles makes them excellent substrates for nucleophilic aromatic substitution (SNAr).[10][18] This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[17][18] The stability of this intermediate is paramount to the reaction's success and is greatly enhanced by the presence of strong electron-withdrawing groups that can delocalize the negative charge.[19][20]

Key Principles Governing SNAr in Trifluorinated Benzonitriles:

-

Activation: The three fluorine atoms and the nitrile group collectively and strongly activate the benzene ring towards nucleophilic attack.[10]

-

Leaving Group: In these systems, a fluorine atom typically serves as the leaving group. Counterintuitively, fluoride is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[17][19] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.[19]

-

Regioselectivity: The position of nucleophilic attack is determined by the relative ability of the substituents to stabilize the resulting Meisenheimer complex. The nitrile group provides the most significant stabilization when the negative charge is delocalized onto it, which occurs when the attack is at the ortho or para positions relative to the cyano group.

Isomer-Specific Reactivity in SNAr:

The specific arrangement of the fluorine atoms dictates which positions are most susceptible to nucleophilic attack.

-

2,4,6-Trifluorobenzonitrile: This highly symmetrical isomer is particularly reactive towards nucleophilic substitution.[21][22] The positions ortho and para to the strongly activating nitrile group are further activated by the other fluorine atoms. Nucleophilic attack is highly favored at the C4 position (para to the nitrile), as the resulting negative charge in the Meisenheimer complex is stabilized by resonance delocalization onto the nitrile group and inductively by all three fluorine atoms. Attack at the C2/C6 positions (ortho to the nitrile) is also possible.[21]

-

3,4,5-Trifluorobenzonitrile: In this isomer, the C4 position is para to the nitrile group and flanked by two meta fluorine atoms. This position is highly activated towards nucleophilic substitution.[5] The fluorine at C4 is the most likely to be displaced by a nucleophile.

-

2,3,4-Trifluorobenzonitrile: The C4 position is para to the nitrile and ortho to a fluorine atom at C3, making it a prime site for nucleophilic attack. The fluorine at C2 is ortho to the nitrile and also a potential site for substitution.[3]

-

2,4,5-Trifluorobenzonitrile: The C4 position is para to the nitrile group and is a highly probable site for nucleophilic substitution.[6][23] The C2 position, being ortho to the nitrile, is another potential reaction site.

The following diagram illustrates the general mechanism for SNAr on a trifluorinated benzonitrile.

Caption: Generalized SNAr mechanism on a trifluorinated benzonitrile.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of the trifluorinated benzonitrile isomer (1.0 eq.) in a polar aprotic solvent (e.g., DMSO, DMF, or NMP) is added the nucleophile (1.0-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) if required.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the nucleophile and the specific isomer.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired substituted product.

Electrophilic Aromatic Substitution: A Challenging Transformation

Due to the strong deactivating nature of the three fluorine atoms and the nitrile group, trifluorinated benzonitriles are highly resistant to electrophilic aromatic substitution (SEAr).[16][24][25] The electron-poor nature of the ring makes it a very weak nucleophile, thus requiring harsh reaction conditions and powerful electrophiles for any substitution to occur.[24][26]

Directing Effects in a Deactivated System:

Should an electrophilic substitution be forced to occur, the directing effects of the substituents would determine the position of the incoming electrophile.

-

Fluorine: As an ortho, para-director (due to its +M effect), the fluorine atoms would direct an electrophile to positions ortho and para to themselves.[12]

-

Nitrile Group: As a meta-director (due to its -M effect), the nitrile group would direct an electrophile to the positions meta to it.[15]

The outcome of an SEAr reaction on a trifluorinated benzonitrile isomer would be a complex interplay of these competing directing effects on a highly deactivated ring. In practice, such reactions are synthetically challenging and often result in low yields and mixtures of products. Alternative synthetic routes that introduce the desired functionality before the final fluorination or cyanation steps are generally preferred.

The following diagram illustrates the relative deactivation of the benzonitrile ring by the fluoro and cyano groups.

Caption: Deactivating effects of substituents on the benzonitrile ring.

Transformations of the Nitrile Group

The nitrile group itself is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important classes of compounds. These reactions are generally not directly influenced by the substitution pattern of the fluorine atoms on the ring, although the overall electronic nature of the substrate can have some effect on reaction rates.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Electron-withdrawing groups on the aromatic ring can facilitate this transformation by increasing the electrophilicity of the nitrile carbon.

-

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂, Raney Ni), or borane (BH₃). This provides a route to trifluorinated benzylamines.[10]

-

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Experimental Protocol: General Procedure for Nitrile Reduction to an Amine

-

Reaction Setup: A solution of the trifluorinated benzonitrile isomer (1.0 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

Monitoring: The reaction progress is monitored by TLC.

-

Workup: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Purification: The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude trifluorinated benzylamine, which can be further purified by distillation or chromatography.

Comparative Data Summary

The following table summarizes the key physical and reactivity properties of representative trifluorinated benzonitrile isomers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight | Physical State | Key Reactivity Feature |

| 2,3,4-Trifluorobenzonitrile | 143879-80-5[27] | C₇H₂F₃N[3] | 157.09 | - | Prone to SNAr at C4[3] |

| 2,4,5-Trifluorobenzonitrile | 98349-22-5[6] | C₇H₂F₃N[6] | 157.09 | Colorless to light yellow liquid[6] | SNAr favored at C4 and C2[23] |

| 2,4,6-Trifluorobenzonitrile | 96606-37-0[28] | C₇H₂F₃N[28] | 157.09 | White to off-white crystalline powder[21] | Highly reactive towards SNAr at C4[21] |

| 3,4,5-Trifluorobenzonitrile | 134227-45-5[29] | C₇H₂F₃N[30] | 157.09 | White to almost white powder[29] | SNAr favored at C4[5] |

Conclusion

Trifluorinated benzonitrile isomers are a class of highly functionalized and reactive building blocks with significant applications in medicinal chemistry and materials science. Their reactivity is dominated by the strong electron-withdrawing nature of the three fluorine atoms and the nitrile group, making them particularly susceptible to nucleophilic aromatic substitution. The specific substitution pattern of each isomer dictates the regioselectivity of these reactions, providing chemists with a powerful tool for the synthesis of complex, fluorinated aromatic compounds. While electrophilic aromatic substitution is challenging on these deactivated systems, the nitrile group offers a range of opportunities for further functional group transformations. A thorough understanding of the electronic properties and reactivity patterns of these isomers is essential for their effective utilization in the design and synthesis of novel molecules.

References

- Vertex AI Search. (n.d.). The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. Retrieved January 5, 2026.

- Benchchem. (n.d.). Comparing reactivity of 2-Amino-4-(trifluoromethoxy)benzonitrile with other benzonitriles. Retrieved January 5, 2026.

- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles. Retrieved January 5, 2026.

-

Wikipedia. (n.d.). Hammett equation. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved January 5, 2026, from [Link]

- Chem-Impex. (n.d.). 3,4,5-Trifluorobenzonitrile. Retrieved January 5, 2026.

-

PubChem. (n.d.). 3,4,5-Trifluorobenzonitrile. Retrieved January 5, 2026, from [Link]

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Fluorinated Benzonitriles. Retrieved January 5, 2026.

- Vertex AI Search. (n.d.).

- Benchchem. (n.d.). A Comparative Analysis of 2-(3-Fluorophenyl)benzonitrile and Its Isomers for Research and Development. Retrieved January 5, 2026.

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 5, 2026, from [Link]

- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 5, 2026.

- Unknown Source. (n.d.). Electrophilic Aromatic Substitution. Retrieved January 5, 2026.

- Unknown Source. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved January 5, 2026.

-

PubChem. (n.d.). 2,3,6-Trifluorobenzonitrile. Retrieved January 5, 2026, from [Link]

- ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved January 5, 2026.

-

YouTube. (2018, May 2). Electrophilic aromatic substitution: meta directors. Retrieved January 5, 2026, from [Link]

- Vertex AI Search. (n.d.). 2,4,6-Trifluorobenzonitrile: A Key Building Block in Pharmaceutical Synthesis. Retrieved January 5, 2026.

- Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved January 5, 2026.

- Vertex AI Search. (n.d.). The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained. Retrieved January 5, 2026.

- Unknown Source. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved January 5, 2026.

- Chem-Impex. (n.d.). 2,4,5-Trifluorobenzonitrile. Retrieved January 5, 2026.

- Unknown Source. (n.d.).

- ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved January 5, 2026.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 5, 2026, from [Link]

- Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. Retrieved January 5, 2026.

- ChemicalBook. (2025, September 25). 2,3,4-Trifluorobenzonitrile. Retrieved January 5, 2026.

- ChemicalBook. (2025, July 16). 2,4,5-Trifluorobenzonitrile. Retrieved January 5, 2026.

-

YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved January 5, 2026, from [Link]

- Unknown Source. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved January 5, 2026.

- Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Retrieved January 5, 2026.

- Unknown Source. (n.d.). 2,3,4-Trifluorobenzonitrile. Retrieved January 5, 2026.

- Chem-Impex. (n.d.). 2,4,6-Trifluorobenzonitrile. Retrieved January 5, 2026.

-

PubChem. (n.d.). 2,4,6-Trifluorobenzonitrile. Retrieved January 5, 2026, from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 5, 2026, from [Link]

- YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved January 5, 2026.

- Unknown Source. (n.d.). Electrophilic Aromatic Substitution. Retrieved January 5, 2026.

-

PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

- Benchchem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Retrieved January 5, 2026.

- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved January 5, 2026.

- MDPI. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers. Retrieved January 5, 2026.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2,3,4-Trifluorobenzonitrile | 143879-80-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. innospk.com [innospk.com]

- 22. kaibangchem.com [kaibangchem.com]

- 23. 2,4,5-Trifluorobenzonitrile | 98349-22-5 [chemicalbook.com]

- 24. employees.oneonta.edu [employees.oneonta.edu]

- 25. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. 2,3,4-Trifluorobenzonitrile [xieshichem.com]

- 28. 2,4,6-Trifluorobenzonitrile | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. 3,4,5-TRIFLUOROBENZONITRILE CAS#: 134227-45-5 [m.chemicalbook.com]

- 30. 3,4,5-Trifluorobenzonitrile | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3,5-Trifluorobenzonitrile: A Versatile Fluorinated Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular frameworks is a proven strategy for optimizing the physicochemical and biological properties of active compounds.[1][2][3][4][] 2,3,5-Trifluorobenzonitrile has emerged as a particularly valuable fluorinated building block due to its unique substitution pattern, which confers a desirable combination of reactivity and stability. This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of this compound, offering expert insights and detailed methodologies to empower researchers in leveraging this versatile synthon for the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

The Significance of Fluorine in Modern Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their properties in several beneficial ways:

-

Enhanced Metabolic Stability: The exceptional strength of the carbon-fluorine bond often hinders metabolic degradation, leading to improved pharmacokinetic profiles.[2]

-

Increased Lipophilicity and Bioavailability: Fluorine substitution can enhance a molecule's ability to traverse cellular membranes, thereby increasing its bioavailability.[2][6]

-

Modulated Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can fine-tune the pKa of nearby functional groups, impacting target binding and solubility.

-

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which is critical for its interaction with biological targets.

This compound, with its distinct arrangement of three fluorine atoms and a reactive nitrile group, offers a unique platform for exploiting these advantages in molecular design.

Synthesis of this compound

A reliable and scalable synthesis is paramount for the widespread use of any building block. One common and effective laboratory-scale preparation of this compound proceeds from 2,3,5-trifluoroaniline via a Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

Materials:

-

2,3,5-Trifluoroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Toluene

-

Aqueous Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,3,5-trifluoroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the mixture to 0–5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0–5 °C. Causality: The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water. Causality: This forms the catalytically active copper cyanide complex.

-

Cool this solution to 0–5 °C and slowly add the previously prepared diazonium salt solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50–60 °C for 1–2 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

After cooling to room temperature, extract the product into toluene or dichloromethane.

-

Wash the organic layer with a dilute sodium hydroxide solution to remove acidic impurities, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

-

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Reactivity and Strategic Functionalization

The chemical behavior of this compound is governed by the interplay between the electron-withdrawing nitrile group and the fluorine substituents, opening avenues for selective chemical modifications.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the aromatic ring are activated towards nucleophilic attack. The position para to the strongly electron-withdrawing nitrile group is the most susceptible to substitution.[7][8][9][10]

Caption: Regioselective nucleophilic aromatic substitution on this compound.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for functionalizing the positions adjacent to a directing group.[11][12][13][14][15] In the case of this compound, the nitrile group can direct lithiation to the C6 position, although careful selection of the organolithium reagent and reaction conditions is crucial to achieve high regioselectivity.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this building block. Common transformations include:

-

Reduction to a primary amine: Using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Hydrolysis to a carboxylic acid: Under acidic or basic conditions.

-

Conversion to tetrazoles: Via reaction with azides.

Applications in Research and Development

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials.

| Application Area | Examples of Target Molecules | Role of the this compound Moiety |

| Medicinal Chemistry | Kinase inhibitors, GPCR modulators, anti-infective agents | The trifluorophenyl group can enhance binding affinity, improve metabolic stability, and increase cell permeability.[1][6][16] |

| Agrochemicals | Herbicides, fungicides, insecticides | The fluorine atoms contribute to the biological activity and environmental persistence of the agrochemical.[2] |

| Materials Science | Liquid crystals, polymers, covalent organic frameworks (COFs) | The polar and rigid nature of the fluorinated benzonitrile unit can be exploited to create materials with specific electronic and physical properties.[17] |

| Organic Synthesis | Precursor to other complex building blocks | It serves as a starting material for the synthesis of more elaborate fluorinated compounds, such as 2,4-dichloro-3,5-difluorobenzoic acid.[1][16] |

Conclusion

This compound is a highly versatile and strategically important building block for modern organic synthesis. Its unique electronic properties and predictable reactivity make it an invaluable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is key to unlocking its full potential in the creation of innovative and high-performance molecules.

References

- Google Patents. CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.

-

PubChem. 2,3,5,6-Tetrafluorobenzonitrile. [Link]

-

Sparrow Chemical. Fluorobenzonitrile Series. [Link]

- Google Patents.

-

Pharmaffiliates. The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. [Link]

-

Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

-

YouTube. Nucleophilic Aromatic Substitution. [Link]

-

Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Andrew G. Myers Research Group. ortho metalation. [Link]

-

YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

-

ResearchGate. Directed ortho lithiation general mechanism. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 氟化砌塊 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. m.youtube.com [m.youtube.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 13. uwindsor.ca [uwindsor.ca]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. 241154-09-6 | this compound [fluoromart.com]

- 17. ossila.com [ossila.com]

An In-depth Technical Guide to 2,3,5-Trifluorobenzonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,3,5-trifluorobenzonitrile, a key fluorinated building block in modern organic synthesis. The document delves into the probable synthetic routes, based on established chemical principles, in the absence of a formally documented discovery. It offers a detailed examination of its physicochemical properties, spectroscopic data, and critical safety and handling protocols. Furthermore, this guide highlights the compound's significant applications in pharmaceutical and agrochemical research, providing insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Benzonitriles

In the landscape of contemporary organic synthesis, fluorinated benzonitriles are of considerable importance. The incorporation of fluorine atoms into a molecule can dramatically alter its electronic properties, lipophilicity, metabolic stability, and bioavailability.[1] This makes fluorinated benzonitriles highly sought-after intermediates in the development of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group, in particular, is known to enhance lipophilicity, improve metabolic stability, and increase the binding affinity of a drug to its target receptor.

This compound (CAS No. 241154-09-6) is a versatile compound within this class.[2] Its unique substitution pattern offers a valuable scaffold for the synthesis of complex, biologically active molecules.[1][3] The nitrile group serves as a versatile functional handle, readily convertible into a variety of other functionalities, further broadening its synthetic utility.

Historical Context and Plausible Discovery

While a singular, definitive discovery of this compound is not prominently documented in seminal literature, its existence and synthesis can be logically inferred from the development of fluorination chemistry and well-established synthetic transformations. The synthesis of many fluorinated aromatic compounds has historically been challenging, with the development of effective methods being a key focus of 20th-century organic chemistry.

The most probable route for the initial synthesis of this compound would have been through the application of the Sandmeyer reaction , a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884.[2][4] This reaction provides a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[2][4] Given the availability of the corresponding aniline, 2,3,5-trifluoroaniline, the synthesis of this compound becomes a straightforward application of this classic reaction.

Synthetic Methodologies: The Sandmeyer Reaction

The Sandmeyer reaction remains a primary and trusted method for the synthesis of this compound. This process involves two key steps: the diazotization of 2,3,5-trifluoroaniline, followed by the displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Reaction Mechanism

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The process is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which results in the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the copper(II) species to generate the final product and regenerate the copper(I) catalyst.

Experimental Protocol: Synthesis of this compound from 2,3,5-Trifluoroaniline

The following is a representative, step-by-step protocol for the laboratory-scale synthesis of this compound via the Sandmeyer reaction.

Materials:

-

2,3,5-Trifluoroaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Copper(I) cyanide

-

Sodium cyanide

-

Dichloromethane

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Distilled water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,3,5-trifluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 241154-09-6 | [2][5] |

| Molecular Formula | C₇H₂F₃N | [4][5] |

| Molecular Weight | 157.09 g/mol | [4][5] |

| Appearance | Light orange to yellow to green clear liquid | [4][5] |

| Boiling Point | 170.7 °C at 760 mmHg | [4] |

| Density | 1.36 g/cm³ | [4] |

| Refractive Index (n20/D) | 1.47 | [4] |

| Storage Conditions | 2 - 8 °C | [5] |

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds.[4] Its applications span across medicinal chemistry and materials science.

-

Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[5] For instance, it can be used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a valuable intermediate for various bioactive compounds.[1][3][4] The synthesis involves a sequence of reactions including nitration, selective reduction, diazotization, and chlorination.[1][4]

-

Agrochemicals: It is utilized in the formulation of agrochemicals, including herbicides and fungicides.[5][6]

-

Material Science: This chemical is important in the production of specialty polymers and materials.[5][6]

-

Solid-Phase Synthesis: this compound can be used in the preparation of novel linkers in solid-phase synthesis.[1][3][4]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves, protective clothing, and eye protection.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

This compound is a significant fluorinated building block with diverse applications in the chemical and pharmaceutical industries. While its specific discovery is not well-documented, its synthesis is readily achievable through established methods like the Sandmeyer reaction. Its unique properties make it a valuable tool for the development of novel drugs and advanced materials. As research in fluorination chemistry continues to advance, the importance and applications of this compound are expected to grow.

References

- Google Patents. (n.d.). CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Auteum. (n.d.). The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2,4,5-Trifluorobenzonitrile (99%) - Amerigo Scientific [amerigoscientific.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2,3,5-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of pharmaceutical and agrochemical development, fluorinated organic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Among these valuable reagents, 2,3,5-Trifluorobenzonitrile stands out as a versatile intermediate. Its unique substitution pattern offers a reactive scaffold for the synthesis of complex, biologically active molecules.[1] This guide, designed for the discerning researcher and drug development professional, provides an in-depth exploration of the safe handling, storage, and application of this compound, ensuring both scientific integrity and operational safety.

Compound Profile: Understanding this compound

A thorough understanding of the physicochemical properties of a reagent is the bedrock of its safe and effective use. While specific experimental data for this compound is not always available, we can infer its properties from closely related isomers and general principles of organic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₂F₃N | [3] |

| Molecular Weight | 157.10 g/mol | [3] |

| CAS Number | 241154-09-6 | [3] |

| Appearance | Colorless to light yellow liquid (presumed) | Inferred from isomers |

| Boiling Point | ~170 °C (presumed) | Inferred from isomers[4] |

| Density | ~1.37 g/cm³ (presumed) | Inferred from isomers |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate). Insoluble in water. | General chemical knowledge |

Hazard Identification and Risk Assessment

Primary Hazards:

-

Toxicity: Nitrile compounds are known to be toxic. They can release cyanide in the body, which is a potent inhibitor of cellular respiration. While the trifluorinated benzene ring may modulate this toxicity, it should be assumed that this compound is toxic if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Based on data for related compounds, it is expected to be a skin and eye irritant.[5] Prolonged or repeated contact may cause dermatitis.

-

Environmental Hazards: Halogenated organic compounds can be persistent in the environment. Therefore, releases to soil, water, and air should be strictly avoided.

GHS Hazard Classification (Presumed):

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 or 4 |

| Acute Toxicity, Dermal | Category 3 or 4 |

| Acute Toxicity, Inhalation | Category 3 or 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 or 3 |

Note: This classification is inferred and should be confirmed by consulting the supplier's Safety Data Sheet (SDS).

Safe Handling and Storage: A Proactive Approach

A proactive and informed approach to handling and storage is paramount to ensuring the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.

-

Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Engineering Controls

-